A-485

Enzymology Epigenetics Drug Discovery

A-485 is the premier small-molecule tool for investigating p300/CBP catalytic function. Unlike older, less specific inhibitors (e.g., C646), A-485 provides >1,000-fold selectivity and an acetyl-CoA competitive mechanism confirmed by a 1.95 Å co-crystal structure. This potency and precision, paired with the essential inactive analog A-486 as a negative control, enable rigorous, reproducible epigenetic studies and structure-based drug discovery. Procure A-485 with confidence to benchmark therapeutic potential in validated cancer models.

Molecular Formula C25H24F4N4O5
Molecular Weight 536.5 g/mol
Cat. No. B605051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-485
SynonymsA-485;  A 485;  A485.
Molecular FormulaC25H24F4N4O5
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
InChIInChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
InChIKeyVRVJKILQRBSEAG-LFPIHBKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-485: A High-Potency, Drug-Like p300/CBP HAT Inhibitor for Oncology Research Procurement


A-485 is a synthetic small molecule that acts as a potent, selective, and drug-like catalytic inhibitor of the histone acetyltransferases (HATs) p300 (EP300/KAT3B) and CREB-binding protein (CBP/CREBBP/KAT3A) [1]. It functions by competing with the cofactor acetyl coenzyme A (acetyl-CoA) for binding within the enzyme's catalytic active site, a mechanism validated by a high-resolution co-crystal structure [1]. This compound is a valuable chemical probe for investigating p300/CBP-mediated transcriptional regulation in cancer and other diseases [1].

Why Generic p300/CBP Inhibitors Cannot Substitute for A-485 in Critical Research


A-485's unique molecular profile is defined by its >1,000-fold greater potency than the widely used tool compound C646, its strict selectivity over other HAT family members, and its distinct acetyl-CoA competitive binding mode, which is not shared by many earlier inhibitors [1]. Simple substitution with a different in-class compound would introduce significant variability in target engagement, off-target effects, and downstream transcriptional readouts, potentially invalidating experimental results. The quantitative evidence below underscores the precise, verifiable advantages of A-485 that are essential for reproducible and meaningful research outcomes.

A-485 Quantitative Comparative Evidence Guide: Potency, Selectivity, and In Vivo Activity


p300 and CBP Enzymatic Inhibition: A-485 vs. Inactive Analog A-486

A-485 demonstrates sub-nanomolar potency against its primary targets, while its closely related structural analog, A-486, is approximately 1,000-fold less potent, confirming that the specific stereochemistry and functional groups of A-485 are essential for activity. In a TR-FRET assay, A-485 inhibited p300-BHC with an IC50 of 9.8 nM and CBP-BHC with an IC50 of 2.6 nM [1]. In stark contrast, the inactive analog A-486 exhibited IC50 values of >10,000 nM for p300 and 9,032 nM for CBP [1]. Surface plasmon resonance (SPR) further quantified this difference in target engagement, showing A-485 binds p300-HAT with a KD of 15±1 nM, while A-486 binds ~1,000-fold more weakly with a KD of 20,000±1,000 nM [1].

Enzymology Epigenetics Drug Discovery

Potency Advantage Over Historical Standard C646 in Cell-Free Assays

A-485 was found to be at least 1,000-fold more potent than the widely used but less selective tool compound C646 in inhibiting p300 activity [1]. Under the assay conditions reported, C646 was inactive at concentrations up to 10 µM, whereas A-485 exhibited an IC50 of 9.8 nM for the p300-BHC domain [1]. This massive difference in potency underscores the significant leap in chemical probe quality that A-485 represents for the research community.

Chemical Biology Tool Compound Comparison Assay Development

Selectivity Profile of A-485 Against a Broad Panel of HAT Family Members

A-485 exhibits a high degree of selectivity for the p300/CBP family. When assayed at a concentration of 10 µM, which is >1,000-fold higher than its IC50 for p300, A-485 did not inhibit the activity of other HAT family members including PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 [1]. This is supported by structural modeling which predicts that the unique L1 loop of p300/CBP, absent in other HATs, is critical for A-485 binding and that A-485 would sterically clash with the active sites of other HATs like hPCAF [1].

Target Selectivity Epigenetics Drug Discovery

In Vivo Efficacy of A-485 in a Castration-Resistant Prostate Cancer Xenograft Model

A-485 demonstrates meaningful in vivo anti-tumor activity. In a patient-derived castration-resistant prostate cancer (CRPC) xenograft model (LuCaP-77 CR), twice-daily intraperitoneal administration of A-485 resulted in 54% tumor growth inhibition (TGI) after 21 days of dosing compared to a vehicle control (p < 0.005) [1]. This effect was accompanied by pharmacodynamic evidence of on-target engagement, including a decrease in the mRNA levels of the androgen receptor (AR)-dependent gene SLC45A3 and the oncogene c-Myc [1].

Oncology Prostate Cancer In Vivo Pharmacology

Mechanism of Action Defined by High-Resolution Structural Biology

The binding mode of A-485 is unambiguously defined by a 1.95 Å co-crystal structure with the p300 HAT domain [1]. This structure reveals that A-485 binds in the acetyl-CoA pocket, a mechanism distinct from peptide-competitive inhibitors [1]. The detailed atomic interactions, including key hydrogen bonds and hydrophobic contacts, provide a precise structural rationale for its high potency and selectivity [1]. In contrast, the binding mode of many earlier tool compounds is either unknown or poorly defined, limiting their utility in structure-based drug design (SBDD).

Structural Biology Mechanism of Action Medicinal Chemistry

Optimal Application Scenarios for A-485 in Research and Preclinical Development


Target Validation for p300/CBP HAT-Dependent Transcription in Oncology

A-485 is an ideal tool for validating the role of p300/CBP catalytic activity in cancer cell line models. Its high potency and >1,000-fold selectivity window over other HATs [1] allow for robust dose-response studies that can confidently link a reduction in target gene expression (e.g., H3K27Ac, c-Myc) to a phenotypic effect like decreased proliferation. This makes it a superior choice over older, less selective tool compounds like C646.

In Vivo Proof-of-Concept Studies in Prostate Cancer Models

A-485 is the benchmark compound for researchers aiming to evaluate the therapeutic potential of p300/CBP inhibition in vivo, particularly for androgen receptor-driven prostate cancer. Its demonstrated efficacy in a castration-resistant xenograft model (54% TGI) [1] provides a clear efficacy baseline against which new chemical entities (NCEs) or combination therapies can be compared.

Structural Biology and Medicinal Chemistry as a Reference Ligand

The availability of a high-resolution (1.95 Å) co-crystal structure of A-485 bound to the p300 HAT domain [1] makes it an indispensable reference ligand for structure-based drug discovery programs. Its well-defined, acetyl-CoA competitive binding mode [1] can be used for competitive displacement assays, guiding fragment-based screening, or as a starting point for structure-activity relationship (SAR) studies to develop next-generation inhibitors or protein degraders.

Epigenetic Mechanism of Action Studies with Matched Inactive Control

The availability of A-486, a structurally similar but ~1,000-fold less active analog [1], provides a powerful and specific negative control. This pair (A-485/A-486) is essential for discerning p300/CBP-dependent effects from potential off-target activities in complex cellular assays, thereby increasing the rigor and reproducibility of epigenetic research findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.